3-(piperidin-4-yl)-1H-indole-5-carboxamide
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Overview
Description
“3-(piperidin-4-yl)-1H-indole-5-carboxamide” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a vital fundament in the production of drugs .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H-indole-5-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity . This inhibition can lead to changes in the cell signaling pathways, affecting cell growth and proliferation.
Biochemical Pathways
The compound affects the Raf/MEK/ERK pathway , which is involved in regulating cell division, differentiation, and secretion . By inhibiting the B-raf protein, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and increased cell apoptosis .
Pharmacokinetics
Related compounds have been shown to have good selectivity and potency as glyt1 inhibitors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of B-raf protein, disruption of the Raf/MEK/ERK pathway, and potential induction of cell apoptosis . These effects could potentially lead to the suppression of cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(piperidin-4-yl)-1H-indole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit antimalarial activity against drug-resistant and sensitive strains . This suggests that it interacts with enzymes, proteins, or other biomolecules involved in the life cycle of the malaria parasite.
Cellular Effects
The cellular effects of this compound are primarily related to its antimalarial activity. It has been shown to have a selectivity for the malaria parasite, indicating that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimalarial activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVXDHFVKADYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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